molecular formula C20H21N5OS B4846268 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide

Cat. No. B4846268
M. Wt: 379.5 g/mol
InChI Key: WHULUXYAMBPYQE-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as ATPT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATPT belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, several studies have suggested that 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide exerts its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. For example, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins.
Biochemical and Physiological Effects:
2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to exhibit several biochemical and physiological effects. For example, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. Furthermore, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity towards target enzymes and proteins. Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is complex and requires specialized equipment and expertise. Furthermore, the cost of synthesizing 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is relatively high, which may limit its use in large-scale experiments.

Future Directions

Several future directions can be explored for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide and its potential targets in various diseases. Secondly, the development of more efficient and cost-effective synthesis methods for 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is needed to facilitate its use in large-scale experiments. Thirdly, the in vivo efficacy and toxicity of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide need to be evaluated in animal models to determine its potential as a therapeutic agent. Finally, the development of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide derivatives with improved pharmacokinetic properties and selectivity towards target enzymes and proteins may enhance its therapeutic potential.
Conclusion:
In conclusion, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is a novel compound that exhibits promising therapeutic potential in various diseases. The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is complex, but its high potency and selectivity towards target enzymes and proteins make it a promising candidate for further development as a therapeutic agent. Further studies are needed to elucidate the mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide and its potential targets in various diseases, and the development of more efficient synthesis methods and 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide derivatives may enhance its therapeutic potential.

Scientific Research Applications

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, bacterial infections, and viral infections. Several studies have reported the anti-cancer activity of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to exhibit antibacterial activity against drug-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Additionally, 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been reported to inhibit the replication of the hepatitis C virus (HCV) and the dengue virus.

properties

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-2-13-25-18(14-21-16-9-5-3-6-10-16)23-24-20(25)27-15-19(26)22-17-11-7-4-8-12-17/h2-12,21H,1,13-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHULUXYAMBPYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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